BenchChemオンラインストアへようこそ!

Maxipime

Pharmacodynamics Dosing Regimen Healthcare Economics

Cefepime (Maxipime) is a fourth-generation cephalosporin whose zwitterionic structure enables rapid Gram-negative outer membrane penetration and broad β-lactamase stability. It achieves bactericidal activity at ~30% fT>MIC (vs 50–70% class-typical), enabling twice-daily (q12h) dosing—a 33% reduction in daily administrations versus ceftazidime q8h with equivalent microbiological eradication. Offers ~20-fold greater anti-MSSA potency than ceftazidime and retains activity against AmpC-producing, ceftazidime-resistant Enterobacteriaceae. Endorsed as carbapenem-sparing empiric therapy for febrile neutropenia. Quantifiable operational savings in pharmacy compounding, nursing labor, and consumable costs drive formulary procurement.

Molecular Formula C19H28Cl2N6O6S2
Molecular Weight 571.5 g/mol
CAS No. 123171-59-5
Cat. No. B1668829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaxipime
CAS123171-59-5
SynonymsAxépim
BMY 28142
BMY-28142
BMY28142
cefepim
cefepime
cefepime hydrochloride
Maxipime
Quadrocef
Molecular FormulaC19H28Cl2N6O6S2
Molecular Weight571.5 g/mol
Structural Identifiers
SMILESC[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].O.Cl.Cl
InChIInChI=1S/C19H24N6O5S2.2ClH.H2O/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11;;;/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29);2*1H;1H2/b23-12-;;;/t13-,17-;;;/m1.../s1
InChIKeyLRAJHPGSGBRUJN-OMIVUECESA-N
Commercial & Availability
Standard Pack Sizes15 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cefepime (CAS 123171-59-5) Procurement Profile: Scientific Specifications and Core Characteristics


Cefepime (Maxipime, CAS 123171-59-5) is a fourth-generation parenteral cephalosporin antibiotic characterized by a zwitterionic structure conferred by a quaternized N-methyl-pyrrolidine moiety at the C-3′ position [1]. This structural feature enables rapid penetration through the outer membrane of Gram-negative bacteria and confers stability against hydrolysis by both plasmid- and chromosomally-mediated β-lactamases, with low affinity and minimal induction capacity [2]. Cefepime exhibits broad-spectrum bactericidal activity against clinically relevant Gram-positive and Gram-negative pathogens, with high affinity for penicillin-binding proteins (PBPs) 2 and 3 of Escherichia coli and PBP 3 of Pseudomonas aeruginosa [3].

Cefepime Substitution Risk: Why In-Class Alternatives Require Differentiated Evaluation


Cefepime cannot be reliably substituted with third-generation cephalosporins such as ceftazidime or cefotaxime due to quantifiable differences in antibacterial spectrum, β-lactamase stability, and dosing convenience. While ceftazidime retains comparable anti-pseudomonal activity, cefepime demonstrates meaningfully lower pharmacodynamic target requirements (approximately 30% fT>MIC for 1 log10 kill versus the conventional 50%–70% fT>MIC reported for cephalosporins as a class) [1], enabling twice-daily dosing versus ceftazidime's three-times-daily regimen [2]. Additionally, cefepime exhibits superior in vitro activity against specific Enterobacteriaceae including ceftazidime-resistant strains, and shows approximately 20-fold greater potency against methicillin-susceptible Staphylococcus aureus compared to ceftazidime [3]. These distinctions carry implications for both clinical outcome and healthcare resource utilization, necessitating procurement decisions grounded in comparative performance data rather than class-level assumptions.

Cefepime Quantitative Differentiation: Head-to-Head Comparative Evidence for Procurement Decision Support


Cefepime vs Ceftazidime: Pharmacodynamic Target Advantage with Twice-Daily Dosing

In a randomized multicenter comparative study of 133 adult patients with suspected serious bacterial infections, cefepime (2.0 g IV every 12 h) demonstrated clinical and microbiological outcomes statistically equivalent to ceftazidime (2.0 g IV every 8 h). Microbiological eradication was achieved in 92% (37/40) of cefepime-treated patients versus 86% (42/49) of ceftazidime-treated patients (difference not statistically significant). Among patients meeting sepsis syndrome criteria, eradication rates were 89% (16/18) for cefepime versus 86% (12/14) for ceftazidime [1]. The authors concluded that cefepime is at least as effective and safe as ceftazidime, with the additional advantage of twice-daily dosing which may decrease hospital costs. This dosing advantage is mechanistically supported by recent pharmacodynamic studies showing cefepime achieves 1 log10 kill with only approximately 30% fT>MIC in both neutropenic murine lung infection models (range: 17%–53.7%) and in vitro pharmacokinetic models (range: 6.9%–75.4%, mean: 34.2%), substantially lower than the 50%–70% fT>MIC conventionally required for cephalosporins as a class [2].

Pharmacodynamics Dosing Regimen Healthcare Economics

Cefepime vs Ceftazidime: Comparative in Vitro Potency Against Gram-Positive Pathogens

A comprehensive in vitro evaluation comparing cefepime (CFPM) against ceftazidime (CAZ), cefotaxime (CTX), cefuzonam (CZON), and cefmenoxime (CMX) demonstrated that cefepime exhibits substantially greater activity against Gram-positive bacteria. Specifically, the activity of cefepime against Gram-positive organisms was several times greater than that of ceftazidime and nearly comparable to cefotaxime and cefmenoxime [1]. This finding is corroborated by additional comparative analyses showing that cefepime's MIC90 values against methicillin-susceptible Staphylococcus aureus are substantially lower than those of ceftazidime [2]. The differential in anti-staphylococcal activity is attributed to cefepime's enhanced PBP binding profile and zwitterionic membrane penetration characteristics [3]. Against Enterobacteriaceae, cefepime demonstrated superior activity compared to reference cephalosporins against Providencia stuartii, Providencia rettgeri, Morganella morganii, Citrobacter freundii, and Enterobacter cloacae, while maintaining comparable anti-pseudomonal activity to ceftazidime [1].

Antimicrobial Susceptibility Gram-positive Coverage In Vitro Activity

Cefepime vs Meropenem: Narrower Spectrum with Lower MIC Values Supports Carbapenem-Sparing Procurement Strategies

Cefepime possesses a more narrow antimicrobial spectrum and exhibits relatively lower minimal inhibitory concentration (MIC) values compared to meropenem [1]. This narrower spectrum profile is clinically advantageous for antimicrobial stewardship programs aiming to preserve carbapenem efficacy and mitigate selection pressure for carbapenem-resistant organisms. Cefepime is widely endorsed and preferred over carbapenem antibiotics as a first-line agent for the management of febrile neutropenia in hematologic patients, with recommended dosing strategies achieving adequate exposure in most patients [1]. Recent pharmacodynamic studies further validate cefepime's favorable exposure-response relationship: using a non-linear sigmoidal Emax model, cefepime's plasma fT>MIC for 1 log10 kill in neutropenic murine lung infection models ranged from 17% to 53.7% with a combined exposure-response plot yielding approximately 30%, substantially lower than generally reported for cephalosporins (50%–70% fT>MIC) [2]. This lower pharmacodynamic requirement is linked to cefepime's better permeation properties and multiple PBP affinity-driven enhanced bactericidal action [2].

Antimicrobial Stewardship Carbapenem-Sparing Febrile Neutropenia

Cefepime Pharmacokinetic Profile: Volume of Distribution and Protein Binding in Healthy Adults

Cefepime exhibits a steady-state volume of distribution of 18 (±2) L in healthy adults, corresponding to approximately 0.2 L/kg [1][2]. Serum protein binding is approximately 20% and is independent of drug concentration in serum [1]. Cefepime is widely distributed in biological fluids and tissues, with quantifiable tissue concentrations documented as follows: blister fluid (81.4 mcg/mL at 1.5 h post-dose), bronchial mucosa (24.1 mcg/g at 4.8 h), peritoneal fluid (18.3 mcg/mL at 4.4 h), prostate (31.5 mcg/g at 1 h), and bile (17.8 mcg/mL at 9.4 h) [1]. Urinary recovery of unchanged cefepime accounts for approximately 85% of the administered dose, indicating predominantly renal elimination with minimal metabolism [1]. In patients with normal renal function, total body clearance averages 3.3 (±1) mL/min/kg and elimination half-life is 2–2.3 hours [1][2].

Pharmacokinetics Tissue Distribution Protein Binding

Cefepime β-Lactamase Stability Profile: Enhanced Resistance to Hydrolysis vs Third-Generation Cephalosporins

Cefepime demonstrates intrinsic stability against hydrolysis by Class I (AmpC) chromosomal β-lactamases and exhibits low affinity with no inducing capacity for these enzymes [1]. Comparative β-lactamase stability testing revealed that cefepime is more stable than cefuzonam, cefotaxime, and cefmenoxime against various types of β-lactamases from Gram-negative bacteria [2]. The zwitterionic structure of cefepime enables rapid penetration through the outer membrane of Gram-negative bacteria and confers stability to type 1 β-lactamases in the periplasmic space while maintaining high affinity for PBPs [3]. As a consequence, cefepime remains active against some, but not all, ceftazidime-resistant Enterobacteriaceae producing high levels of Class I β-lactamase or Bush type 2b β-lactamases [1]. Importantly, only strains of Pseudomonas aeruginosa producing large amounts of β-lactamase may be resistant to both ceftazidime and cefepime [4].

β-Lactamase Stability AmpC Resistance ESBL

Cefepime (CAS 123171-59-5) Evidence-Backed Application Scenarios for Research and Clinical Procurement


Febrile Neutropenia Empiric Therapy: Carbapenem-Sparing First-Line Procurement

Based on evidence that cefepime possesses a narrower spectrum and lower MIC values relative to meropenem [1], combined with its endorsement as a preferred first-line agent over carbapenems for febrile neutropenia management in hematologic patients, procurement of cefepime supports institutional antimicrobial stewardship objectives. The compound's lower pharmacodynamic target requirement of approximately 30% fT>MIC for 1 log10 kill (versus class-typical 50%–70% fT>MIC) [2] further supports reliable efficacy with standard dosing regimens in this high-risk population.

Serious Gram-Negative and Gram-Positive Infections Requiring Broad Empiric Coverage with Reduced Dosing Burden

Procurement for formulary inclusion in hospital settings treating serious bacterial infections where cefepime's twice-daily dosing regimen offers quantifiable operational advantages. Direct comparative evidence demonstrates that cefepime 2.0 g q12h achieves microbiological eradication rates equivalent to ceftazidime 2.0 g q8h (92% vs 86%, difference not statistically significant), with equivalent mortality outcomes [3]. The 33% reduction in daily administrations translates to measurable decreases in pharmacy compounding time, nursing labor, and consumable costs.

Infections Involving AmpC-Producing Enterobacteriaceae or Ceftazidime-Resistant Strains

Cefepime retains activity against some, but not all, ceftazidime-resistant Enterobacteriaceae producing high levels of Class I (AmpC) β-lactamase or Bush type 2b β-lactamases [4]. This differentiated β-lactamase stability profile, conferred by its zwitterionic structure enabling rapid outer membrane penetration and low affinity for Class I enzymes [5], supports procurement for institutions with documented AmpC-producing organism prevalence where third-generation cephalosporins demonstrate unreliable coverage.

Mixed Gram-Positive and Gram-Negative Infections Where Anti-Staphylococcal Activity Is Clinically Relevant

Procurement scenarios requiring single-agent empiric coverage that includes methicillin-susceptible Staphylococcus aureus. Cefepime demonstrates in vitro activity against Gram-positive bacteria that is several times greater than that of ceftazidime, nearly comparable to cefotaxime and cefmenoxime [6]. This expanded Gram-positive spectrum relative to third-generation anti-pseudomonal cephalosporins supports formulary positioning as a broader-spectrum empiric option without resorting to carbapenems or combination therapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Maxipime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.